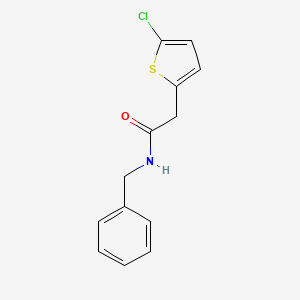

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-(5-chlorothiophen-2-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as acetamides . Acetamides are compounds containing an acetamide group, which is a functional group with the formula -C(O)NH2. The “N-benzyl” part refers to a benzyl group attached to the nitrogen atom of the acetamide group. The “5-chlorothiophen-2-yl” part refers to a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) with a chlorine atom attached at the 5-position and attached to the acetamide group at the 2-position .

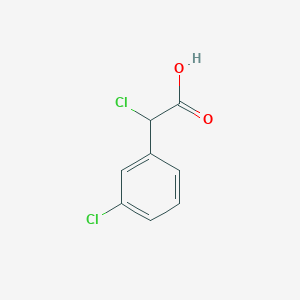

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Acetamides, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the acetamide group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications

Medical Uses

“N-benzyl-2-(5-chlorothiophen-2-yl)acetamide” is also known as Tirbanibulin, which is sold under the brand name Klisyri . It is a medication used for the treatment of actinic keratosis (AKs) on the face or scalp .

Mechanism of Action

Tirbanibulin functions as a mitotic inhibitor by inhibiting tubulin polymerization and Src kinase signaling . It is potentially effective in deferring the development of AKs to squamous cell carcinoma in situ .

Side Effects

The most common side effects of Tirbanibulin include local skin reactions, application site pruritus, and application site pain .

Antioxidant Activity

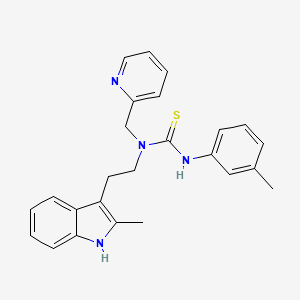

A compound similar to “N-benzyl-2-(5-chlorothiophen-2-yl)acetamide”, known as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide, has been tested for its antioxidant properties . It showed high interaction with DPPH (1,1-diphenyl-2-picrylhydrazyl radical), a stable free radical .

Anti-inflammatory Activity

The same compound was also tested for its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory response .

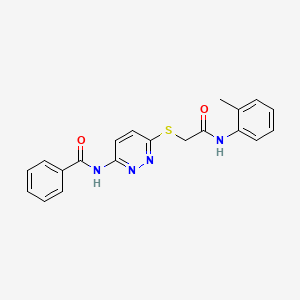

Antimicrobial and Anticancer Activity

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of “N-benzyl-2-(5-chlorothiophen-2-yl)acetamide” to combat antimicrobial and anticancer drug resistance .

Mechanism of Action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Benzothiazole derivatives have been shown to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt essential cellular processes.

Result of Action

Benzothiazole derivatives have been shown to exhibit antimicrobial and anticancer activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c14-12-7-6-11(17-12)8-13(16)15-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQZPDLHFISONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2873986.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2873996.png)